Clomoxir is a chemical compound primarily recognized for its role as an inhibitor of fatty acid oxidation. It belongs to a class of oxirane carboxylic acid derivatives, which are characterized by their unique three-membered cyclic ether structure. Clomoxir is particularly noted for its potential applications in metabolic disorders and has been studied for its effects on energy metabolism.
The compound Clomoxir, with the chemical formula C₁₃H₁₈O₃, is derived from various synthetic pathways involving the modification of oxirane carboxylic acids. The synthesis often employs starting materials such as 2-oxiranecarboxylic acid, which undergoes several transformations to yield Clomoxir.
Clomoxir is classified as an organic compound, specifically an oxirane carboxylic acid derivative. Its primary function is as a metabolic modulator, influencing fatty acid metabolism and energy utilization in biological systems.
The synthesis of Clomoxir typically involves several key steps:
Technical details indicate that conditions such as temperature, solvent choice, and reaction time are critical for optimizing yield and purity .
Clomoxir features a distinct molecular structure characterized by its oxirane ring (a three-membered cyclic ether) and additional functional groups that contribute to its biological activity.
Clomoxir participates in various chemical reactions, primarily as an inhibitor of enzymes involved in fatty acid metabolism. Key reactions include:
Technical details about these reactions reveal that Clomoxir's efficacy stems from its structural ability to mimic substrates involved in fatty acid metabolism.
The mechanism by which Clomoxir exerts its effects involves competitive inhibition of enzymes responsible for fatty acid oxidation. By binding to acyl-CoA synthetase, Clomoxir prevents the conversion of fatty acids into acyl-CoA derivatives, leading to decreased fatty acid utilization and altered energy metabolism.
Studies have shown that Clomoxir can significantly reduce the rate of fatty acid oxidation in various cell types, indicating its potential therapeutic applications in conditions characterized by metabolic dysregulation .
Relevant data indicate that these properties are crucial for its application in biochemical assays and therapeutic contexts.
Clomoxir has been investigated for various scientific applications, including:
The ongoing research into Clomoxir highlights its significance in understanding metabolic pathways and developing therapeutic strategies for related diseases .
Clomoxir (chemical name: (±)-2-[5-(p-chlorophenyl)pentyl]glycidic acid) is a synthetic small molecule inhibitor that targets mitochondrial fatty acid oxidation pathways. This compound has emerged as a pivotal research tool in metabolic studies due to its specific enzyme inhibition properties and unique chemical architecture. As a modulator of energy metabolism, Clomoxir occupies a critical niche in pharmacological research, bridging fundamental biochemistry and potential therapeutic applications. Its primary mechanism—carnitine palmitoyltransferase I (CPT-I) inhibition—positions it as a key compound for investigating metabolic disorders, cancer metabolism, and cellular bioenergetics [1] [3].
Clomoxir (CAS Registry Number: 88431-47-4) is defined by the molecular formula C₁₄H₁₇ClO₃ and a molecular weight of 268.736 g/mol. Structurally, it features:
Pharmacologically, Clomoxir functions as a potent and irreversible inhibitor of carnitine palmitoyltransferase I (CPT-I), the rate-limiting enzyme in mitochondrial fatty acid β-oxidation. It achieves inhibition through tight binding of its CoA ester (POCA-CoA) to the enzyme's active site. This molecular interaction suppresses fatty acid transport into mitochondria, thereby shifting cellular energy metabolism toward glucose utilization. Biochemically, Clomoxir demonstrates significant hypoketonaemic and hypoglycaemic activities in experimental models, as validated in fasted normal and diabetic rats [1] [3].
Table 1: Fundamental Chemical Properties of Clomoxir
Property | Specification |
---|---|
Molecular Formula | C₁₄H₁₇ClO₃ |
Molecular Weight | 268.736 g/mol |
CAS Registry Number | 88431-47-4 |
Stereochemistry | Racemic (±) |
Defined Stereocenters | 0 / 1 |
Key Functional Groups | Glycidic acid, Chlorophenyl, Alkyl chain |
Primary Mechanism | Irreversible CPT-I inhibition |
Biological Effects | Hypoketonaemic, Hypoglycaemic |
Clomoxir was first synthesized in the early 1980s during investigations into fatty acid oxidation inhibitors. Its development paralleled that of the structurally related compound etomoxir (a 2-oxirane carboxylic acid derivative), with both emerging from research aimed at modulating myocardial energy metabolism. Initial studies focused on Clomoxir's potential as an anti-diabetic agent due to its ability to reduce hepatic gluconeogenesis and lower blood glucose levels in animal models [2] [3].
The compound was designated experimentally as POCA (pentyloxycyclopropyl carboxylic acid) or B 807-27 during early pharmacological characterization. Research in the late 1980s demonstrated its efficacy in shifting cardiac metabolism from fatty acid to glucose oxidation, sparking interest in its application for ischemic heart conditions. Despite promising preclinical results, clinical development was limited due to emerging toxicity concerns with long-term CPT-I inhibition and the compound's irreversible binding characteristics [2].
Historically, Clomoxir has been primarily utilized as a research reagent rather than a therapeutic agent. Its significance lies in its contribution to understanding CPT-I enzyme kinetics and the metabolic adaptations that occur when fatty acid oxidation is pharmacologically inhibited. The compound remains commercially available through specialty chemical suppliers (e.g., HBCChem, 3B Scientific) for experimental applications [2].
Clomoxir occupies a vital position in metabolic research due to its targeted mechanism and research versatility:
CPT Enzyme System Elucidation: Clomoxir has been instrumental in characterizing the carnitine palmitoyltransferase system (CPT-I and CPT-II). Research using Clomoxir has revealed CPT-I's role as the flux-determining step in mitochondrial β-oxidation and its regulatory function in energy homeostasis. Studies demonstrate that CPT-I inhibition alters cellular acetyl-CoA/CoA ratios, directly impacting pyruvate dehydrogenase activity and glucose utilization [1].
Metabolic Disease Research: As an inducer of the glucose-fatty acid cycle, Clomoxir has been extensively used to investigate insulin resistance mechanisms and type 2 diabetes pathophysiology. By inhibiting fatty acid oxidation, Clomoxir mimics the metabolic effects of insulin sensitizers, providing insights into potential therapeutic targets. Research using rodent models shows that acute Clomoxir administration enhances glucose uptake in skeletal muscle by 40-60%, highlighting its utility in studying substrate competition phenomena [1] [2].
Cancer Metabolism Studies: Clomoxir has emerged as a valuable tool in oncology research due to its ability to suppress fatty acid-driven ATP production in cancer cells. Research indicates that many malignancies exhibit CPT-I overexpression, making them vulnerable to metabolic inhibition. Studies using Clomoxir in in vitro cancer models have demonstrated significant reductions in cancer cell viability (up to 70% in hepatocellular carcinoma models), validating CPT-I as a potential chemotherapeutic target [1] [2].
Industrial Research Applications: The Clomoxir market (valued at $150 million in 2024) reflects its substantial research utility. Projected to reach $250 million by 2033 at a CAGR of 6.4%, this growth is driven by expanding metabolic research and drug discovery programs. Key manufacturers include HBCChem, 3B Scientific, and Beijing Hengye Zhongyuan Chemical, supplying primarily to pharmaceutical R&D and academic research sectors [2].
Table 2: Comparative Analysis of CPT Inhibitors in Research
Parameter | Clomoxir | Etomoxir | Oxfenicine |
---|---|---|---|
Molecular Target | CPT-I (irreversible) | CPT-I (irreversible) | CPT-I (reversible) |
Research Applications | Diabetes, Cancer, Ischemia | Heart failure, Diabetes | Exercise physiology |
Commercial Availability | Specialty suppliers | Pharmaceutical grade | Limited availability |
Key Research Findings | Hypoglycemic effects in diabetic rats | Improved cardiac efficiency | Enhanced muscle glucose uptake |
The compound's significance extends to emerging research methodologies, including:
Academic programs in biochemistry (e.g., Queen's University Belfast's MSci in Biochemistry with Professional Studies) incorporate Clomoxir in advanced modules to demonstrate metabolic regulation principles. The compound exemplifies how chemical probes translate biochemical knowledge into therapeutic innovations, aligning with pharmacology's evolution toward molecular mechanism elucidation [5] [8].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1